Clopidogrel Thiol Metabolite H2 Isomer TFA Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clopidogrel Thiol Metabolite H2 Isomer TFA Salt is a derivative of clopidogrel, a widely used antiplatelet medication. This compound is specifically a thiol metabolite of clopidogrel, which means it contains a sulfur-hydrogen (SH) group. The H2 isomer refers to a specific structural form of this metabolite. The addition of trifluoroacetic acid (TFA) salt enhances the stability and solubility of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clopidogrel Thiol Metabolite H2 Isomer TFA Salt involves several steps:
Oxidation of Clopidogrel: The initial step involves the oxidation of clopidogrel to form an intermediate compound.
Formation of Thiol Metabolite: The intermediate is then reacted with a thiol reagent to introduce the sulfur-hydrogen group.
Isomerization: The thiol metabolite is subjected to specific conditions to obtain the H2 isomer.
Addition of TFA Salt: Finally, the H2 isomer is reacted with trifluoroacetic acid to form the TFA salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted under controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur-hydrogen group is converted to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiol form.
Substitution: The thiol group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alkyl and Acyl Derivatives: Formed from substitution reactions.
Scientific Research Applications
Clopidogrel Thiol Metabolite H2 Isomer TFA Salt has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its role in the metabolic pathways of clopidogrel.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties in relation to clopidogrel therapy.
Industry: Utilized in the quality control of clopidogrel production
Mechanism of Action
The mechanism of action of Clopidogrel Thiol Metabolite H2 Isomer TFA Salt involves its interaction with platelet receptors. The thiol metabolite inhibits the binding of adenosine diphosphate (ADP) to its platelet receptor, thereby preventing platelet aggregation. This action is crucial in reducing the risk of thrombotic events in patients with cardiovascular diseases .
Comparison with Similar Compounds
Clopidogrel: The parent compound, used as an antiplatelet medication.
Prasugrel: Another antiplatelet agent with a similar mechanism of action.
Ticlopidine: An older antiplatelet drug with a different chemical structure but similar therapeutic effects.
Uniqueness: Clopidogrel Thiol Metabolite H2 Isomer TFA Salt is unique due to its specific thiol group and the presence of the TFA salt, which enhances its stability and solubility. This makes it a valuable compound for research and quality control applications .
Properties
CAS No. |
1801260-47-8 |
---|---|
Molecular Formula |
C₁₆H₁₈ClNO₄S (C ₂F₃O) |
Molecular Weight |
355.849702 |
Synonyms |
(E)-2-((R)-1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.